7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one
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Overview
Description
7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes a morpholine ring, a thioxo group, and a dioxoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazolinone core. This intermediate is then subjected to further functionalization to introduce the morpholine and thioxo groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to ensure the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinones .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby modulating various biological pathways. For example, it may inhibit DNA gyrase, an enzyme involved in DNA replication, leading to antibacterial effects . Additionally, it can interact with cellular receptors and signaling molecules, influencing cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Oxolinic Acid: A quinoline compound with antibacterial properties similar to nalidixic acid.
Actinodaphnine: An organic heteropentacyclic compound with antibacterial and antifungal properties.
Uniqueness
7-[2-(morpholin-4-yl)ethyl]-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to its combination of a morpholine ring, a thioxo group, and a dioxoloquinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-(2-morpholin-4-ylethyl)-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-14-10-7-12-13(22-9-21-12)8-11(10)16-15(23)18(14)2-1-17-3-5-20-6-4-17/h7-8H,1-6,9H2,(H,16,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOTTYYMEIBPJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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